2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins and leukotrienes .
Mode of Action
Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins and leukotrienes .
Biochemical Pathways
The action of Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain .
Result of Action
The molecular and cellular effects of Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone ’s action include the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin and leukotriene production, which are involved in the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole typically involves multiple steps:
Formation of 1,3-benzothiazole-6-carbonyl chloride: This can be achieved by reacting 1,3-benzothiazole-6-carboxylic acid with thionyl chloride under reflux conditions.
Reaction with piperazine: The resulting 1,3-benzothiazole-6-carbonyl chloride is then reacted with piperazine to form 4-(1,3-benzothiazole-6-carbonyl)piperazine.
Formation of 7-chloro-4-methyl-1,3-benzothiazole: This can be synthesized by chlorination of 4-methyl-1,3-benzothiazole using a chlorinating agent such as phosphorus pentachloride.
Coupling reaction: Finally, 4-(1,3-benzothiazole-6-carbonyl)piperazine is coupled with 7-chloro-4-methyl-1,3-benzothiazole under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is explored for its potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole: Lacks the chloro group, which may affect its reactivity and binding properties.
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-7-chloro-1,3-benzothiazole: Lacks the methyl group, which may influence its steric and electronic properties.
Uniqueness
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-7-chloro-4-methyl-1,3-benzothiazole is unique due to the presence of both chloro and methyl groups, which can significantly impact its chemical reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS2/c1-12-2-4-14(21)18-17(12)23-20(28-18)25-8-6-24(7-9-25)19(26)13-3-5-15-16(10-13)27-11-22-15/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKZIBWVQXFWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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